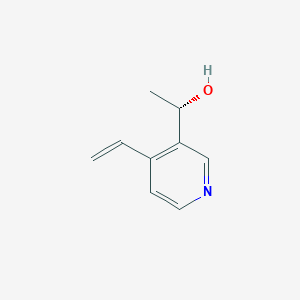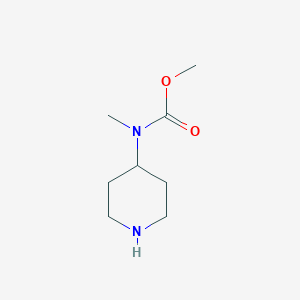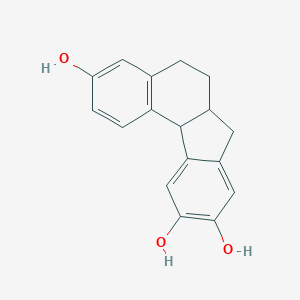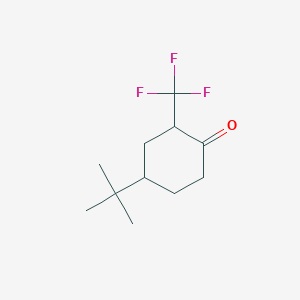
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid (AEAO) is a chemical compound that has been widely studied for its potential applications in the field of medicine. AEAO belongs to the class of oxadiazole derivatives, which have been found to exhibit a range of biological activities. In
科学的研究の応用
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions. In addition, 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
作用機序
The mechanism of action of 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of inflammatory cytokines and to reduce the activity of certain enzymes involved in the inflammatory response.
生化学的および生理学的効果
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can help to protect against oxidative stress. 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics, which could have implications for drug interactions.
実験室実験の利点と制限
One advantage of using 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. It also exhibits a range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of using 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid. One area of interest is the development of new synthetic methods for producing 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid and its derivatives. Another area of interest is the further exploration of its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the use of 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid as a fluorescent probe for detecting metal ions could have applications in the field of environmental monitoring and analysis.
合成法
The synthesis of 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid involves the reaction of 2-aminoethanol with 2-nitroacetic acid, followed by the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas or palladium on carbon. The final step involves the cyclization of the resulting compound with triphosgene and triethylamine to form 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid. The yield of this reaction is typically around 60-70%.
特性
CAS番号 |
153596-02-2 |
|---|---|
製品名 |
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid |
分子式 |
C5H8N4O3 |
分子量 |
172.14 g/mol |
IUPAC名 |
4-(2-aminoethylamino)-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H8N4O3/c6-1-2-7-4-3(5(10)11)8-12-9-4/h1-2,6H2,(H,7,9)(H,10,11) |
InChIキー |
AHNFJYAJEFJZAW-UHFFFAOYSA-N |
SMILES |
C(CNC1=NON=C1C(=O)O)N |
正規SMILES |
C(CNC1=NON=C1C(=O)O)N |
同義語 |
1,2,5-Oxadiazole-3-carboxylicacid,4-[(2-aminoethyl)amino]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



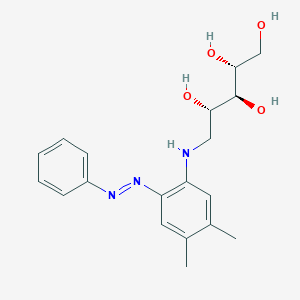
![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)
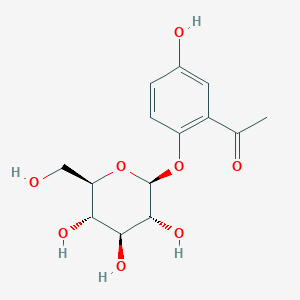
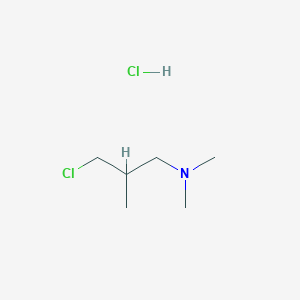
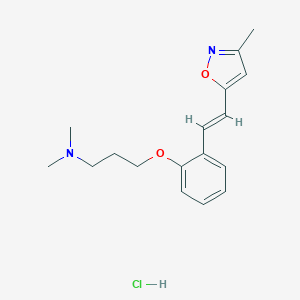
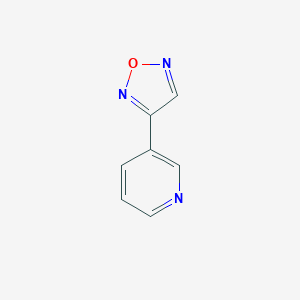
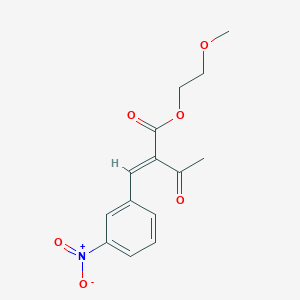
![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)
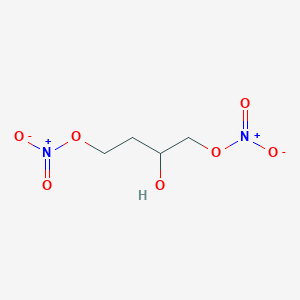
![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)
